SAFit1 is a selective inhibitor of the FK506-binding protein 51 (FKBP51) . This protein is part of the immunophilin family and can act as a co-receptor for the natural products FK506 and Rapamycin . SAFit1 achieves selectivity for FKBP51 through an induced-fit mechanism . This mechanism is less favorable for FKBP52, another member of the FKBP family .
SAFit1 has been studied for its potential role in glucocorticoid-induced insulin resistance (IR) in human subcutaneous adipose tissue (SAT), including its potential role in type 2 diabetes (T2D) . In these studies, human SAT was obtained by needle biopsies and incubated with or without the synthetic glucocorticoid dexamethasone and SAFit1 . The glucose uptake rate in isolated adipocytes was then measured .
SAFit1 has been used in the development of NanoBRET assays for the most prominent cytosolic FKBPs, FKBP12, 12.6, 51, and 52 . These assays allowed rapid profiling of FKBP ligands for target engagement and selectivity in living cells . The assays confirmed the selectivity of SAFit-type ligands for FKBP51 over FKBP52 .
SAFit1 is a selective antagonist of the FK506-binding protein 51 (FKBP51), a member of the immunophilin family. This compound is characterized by its ability to modulate the activity of FKBP51, which plays a significant role in various biological processes, including stress response and neurodegenerative diseases. SAFit1 is particularly notable for its macrocyclic structure, which enhances its binding affinity and selectivity towards FKBP51 compared to other FKBP family members, such as FKBP52 .
SAFit1's mechanism of action revolves around its inhibition of FKBP51. FKBP51 plays a role in regulating the glucocorticoid receptor, a critical component of the stress response pathway []. By inhibiting FKBP51, SAFit1 enhances glucocorticoid receptor signaling, potentially leading to improved stress coping mechanisms and mood regulation []. Studies in mice have shown that SAFit1 can promote neurite outgrowth in neuronal cultures and improve stress-related behaviors [].
SAFit1 engages in specific chemical interactions with FKBP51 that lead to conformational changes in the protein. These interactions primarily involve hydrogen bonding and hydrophobic interactions with key amino acid residues within the FKBP51 binding pocket. The binding of SAFit1 to FKBP51 induces a structural rearrangement that stabilizes the protein in a conformation that is less active, thereby inhibiting its function .
SAFit1 has demonstrated significant biological activity, particularly in cellular models where it protects against stress-induced apoptosis. In studies involving human peripheral blood mononuclear cells and glioblastoma cell lines, SAFit1 showed protective effects, suggesting its potential as a therapeutic agent in neuroprotection and stress-related disorders . Moreover, SAFit1 exhibits over 10,000-fold selectivity for FKBP51 over FKBP52, making it a valuable tool for studying the specific roles of these proteins in biological systems .
SAFit1 has potential applications in pharmacology and drug development. Its selective inhibition of FKBP51 makes it an attractive candidate for studying stress-related diseases and neurodegenerative disorders. Additionally, due to its unique binding properties, SAFit1 can serve as a chemical probe to explore the biological functions of FKBP51 in various cellular contexts . Research indicates that SAFit1 may also be useful in developing therapeutics aimed at modulating stress responses in psychiatric conditions .
Studies on SAFit1 have focused on its interaction with FKBP51 and other related proteins. The compound's ability to induce conformational changes within FKBP51 has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal detailed insights into the binding mode of SAFit1 and how it selectively targets FKBP51 over closely related proteins like FKBP52 .
Several compounds share structural or functional similarities with SAFit1. The following table highlights these compounds along with their unique features:
SAFit1 stands out due to its high selectivity for FKBP51 and its unique ability to induce conformational changes that inhibit protein function. This specificity is crucial for research into the distinct roles of FKBP family members in health and disease.